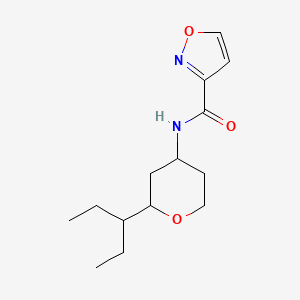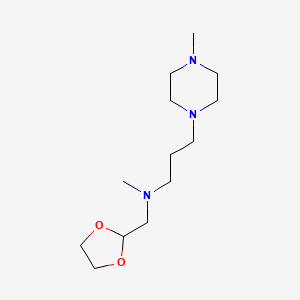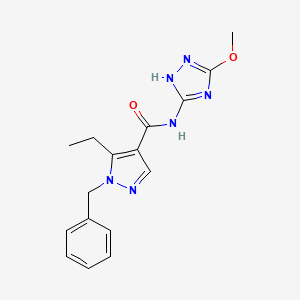
N-(2-pentan-3-yloxan-4-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-pentan-3-yloxan-4-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as POCA, and it has been synthesized using different methods.
Mechanism of Action
The mechanism of action of POCA is not fully understood, but studies have shown that it acts on the DNA of cells. POCA has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Additionally, POCA has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
POCA has been shown to have significant biochemical and physiological effects. Studies have shown that POCA can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the cell cycle. Additionally, POCA has been shown to have antimicrobial properties, and it can inhibit the growth of bacteria and fungi. POCA has also been shown to have anti-inflammatory properties, and it can reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
POCA has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. Additionally, POCA has been shown to have significant biological activity, and it can be used to study various cellular processes. However, there are also some limitations to using POCA in lab experiments. It is toxic to cells at high concentrations, and it can be difficult to obtain pure samples of POCA.
Future Directions
There are several future directions for the study of POCA. One direction is the development of new anticancer drugs based on POCA. Studies have shown that POCA has significant cytotoxic effects on cancer cells, and it can induce apoptosis in cancer cells. Additionally, POCA has been shown to have antimicrobial properties, and it can be used to develop new antibiotics. Another direction is the study of the mechanism of action of POCA. The exact mechanism by which POCA induces apoptosis and inhibits cell proliferation is not fully understood, and further research is needed to elucidate this mechanism. Finally, the study of the potential applications of POCA in material science is also an area of future research. POCA has been shown to have potential applications in the development of new materials, such as polymers and liquid crystals, and further research is needed to explore these applications.
Conclusion:
In conclusion, N-(2-pentan-3-yloxan-4-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has significant potential in scientific research. It has been studied extensively for its potential applications in various fields, including the development of anticancer drugs, antibiotics, and new materials. POCA has significant biochemical and physiological effects, and it can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the cell cycle. However, there are also some limitations to using POCA in lab experiments, and further research is needed to explore its potential applications fully.
Synthesis Methods
POCA can be synthesized using different methods, but the most common one is the reaction between 2-aminooxazole and 2-bromo-3-pentanone. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography.
Scientific Research Applications
POCA has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of POCA is in the development of anticancer drugs. Studies have shown that POCA has cytotoxic effects on cancer cells, and it can induce apoptosis in cancer cells. Additionally, POCA has been shown to have antimicrobial properties, and it can be used to develop new antibiotics. POCA has also been studied for its potential application in the development of new materials, such as polymers and liquid crystals.
properties
IUPAC Name |
N-(2-pentan-3-yloxan-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-3-10(4-2)13-9-11(5-7-18-13)15-14(17)12-6-8-19-16-12/h6,8,10-11,13H,3-5,7,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBVQKCNZXTHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1CC(CCO1)NC(=O)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642273.png)
![N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642279.png)
![5-[[[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]amino]methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B7642280.png)
![(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7642288.png)
![N-[2-[(5-fluoro-2-methylphenyl)methylamino]ethyl]pyridine-3-sulfonamide](/img/structure/B7642293.png)
![N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642297.png)


![N-[(2-ethylpyrazol-3-yl)methyl]-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7642324.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-imidazo[1,5-a]pyridin-7-ylmethanone](/img/structure/B7642332.png)
![2-fluoro-N-[3-fluoro-4-(oxolan-2-ylmethylamino)phenyl]-4-hydroxybenzamide](/img/structure/B7642333.png)
![2-ethyl-5-[[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7642334.png)

![N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B7642366.png)